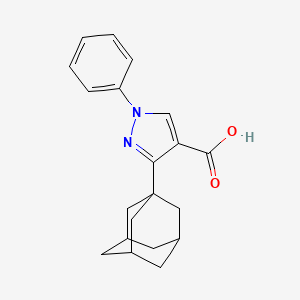
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is an organic compound that is likely to be used as an organic reagent and pharmaceutical intermediate . The empirical formula of a similar compound, 3-(1-adamantyl)propanoic acid, is C13H20O2 .
Synthesis Analysis
The synthesis of adamantyl compounds often involves the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
Adamantyl compounds are known for their unique structural properties. They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique
Adamantylazoles Synthesis
Pyrazoles with specific substituents react with 1-adamantanol to afford the corresponding 1-(1-adamantyl)- or 1,4-di(1-adamantyl)pyrazoles, demonstrating the acid-catalyzed adamantylation process. This synthesis pathway is critical for developing adamantyl-substituted pyrazoles with potential applications in medicinal chemistry and materials science (Gavrilov et al., 2001).
Novel Synthesis Approaches
Research has shown efficient one-pot synthesis methods for creating polysubstituted pyrazoles, starting from 3-(4-R-phenyl)propionic acids. This approach allows for the installation of various functional groups, offering versatility in designing new compounds with potential biological or photophysical properties (Kim et al., 2014).
Asymmetric Catalysis
The use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic aminations has been explored, highlighting the steric control over the allyl configuration. Such studies are pivotal for the development of enantioselective synthesis strategies in organic chemistry (Togni et al., 1996).
Antiviral Activity
Adamantane derivatives, including those related to 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their antiviral properties. These studies contribute to the development of new therapeutic agents against various viral infections (Moiseev et al., 2012).
Molecular Recognition and Crystal Structures
The structural analysis of adamantyl-substituted pyrazoles provides insights into their molecular recognition capabilities and crystal geometries. Such information is crucial for the design of materials and compounds with specific physical or chemical properties (Karle et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is not available, a study on a similar compound, 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy), revealed that it could act as a MHC Loading Enhancer (MLE), converting the non-receptive peptide conformation of MHC II to a peptide-receptive conformation .
Safety and Hazards
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on further exploring the unique properties of these compounds and developing new synthesis methods. The use of adamantyl compounds as MHC Loading Enhancers (MLEs) also presents an interesting avenue for future research .
Propriétés
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24)17-12-22(16-4-2-1-3-5-16)21-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDASZASOCACNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
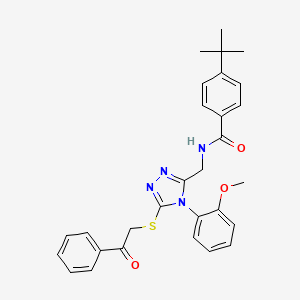
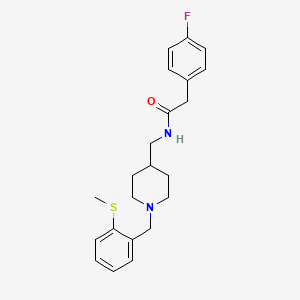
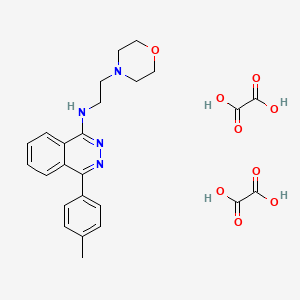
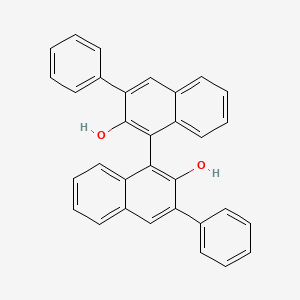

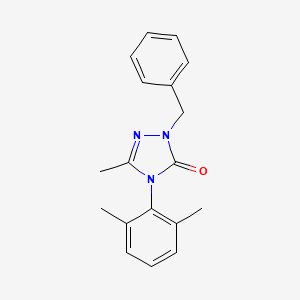
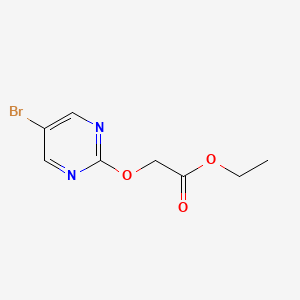
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2708433.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)
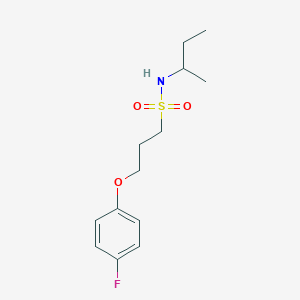
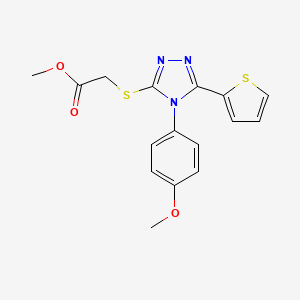
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)
